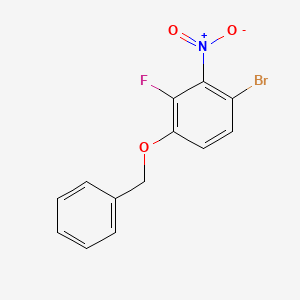

1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene

Description

1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene is a multisubstituted aromatic compound characterized by a benzyloxy group at position 1, bromine at position 4, fluorine at position 2, and a nitro group at position 2. Its molecular formula is C₁₃H₁₀BrFNO₃, with a molecular weight of 332.12 g/mol. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions .

Properties

IUPAC Name |

1-bromo-3-fluoro-2-nitro-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO3/c14-10-6-7-11(12(15)13(10)16(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIODQJNAKWFBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-(Benzyloxy)-4-bromo-2-fluorobenzene, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid at controlled temperatures to ensure selective nitration.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

Substitution: Products depend on the nucleophile used, such as 1-(Benzyloxy)-4-methoxy-2-fluoro-3-nitrobenzene.

Reduction: 1-(Benzyloxy)-4-bromo-2-fluoro-3-aminobenzene.

Oxidation: 1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzoic acid.

Scientific Research Applications

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene exhibits several significant applications:

1. Medicinal Chemistry

- Drug Development : This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents and other therapeutics. Its ability to undergo various chemical transformations enhances its utility in creating structurally diverse drug candidates.

2. Biological Studies

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in disease pathways. For instance, research indicates that it can modulate kinase activity, which is crucial in cancer progression.

3. Chemical Synthesis

- Synthetic Intermediate : The compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows for further functionalization through substitution or reduction reactions.

Case Studies

Several studies have highlighted the biological activities and therapeutic potentials of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Efficacy | Demonstrated significant apoptosis induction in human breast cancer cells (MCF-7) through caspase activation pathways. |

| Anti-inflammatory Properties | In murine models, it reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating potential therapeutic benefits in inflammatory diseases. |

| Enzyme Targeting | Shown to inhibit specific kinases associated with tumor growth, leading to reduced tumor size in xenograft models. |

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene depends on its application. In chemical reactions, the electron-withdrawing effects of the nitro and fluoro groups can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, if used as a probe, it may interact with specific biomolecules, altering their fluorescence properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent types, positions, or functional groups, leading to distinct chemical and physical properties. Below is a comparative analysis:

Substituent Impact :

- Benzyloxy Group: Enhances solubility in organic solvents compared to non-ether analogues (e.g., 4-Bromo-2-fluoro-1-nitrobenzene) .

- Nitro Group : Increases electrophilicity, making the compound reactive in Suzuki-Miyaura couplings. Its absence in 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene reduces cross-coupling utility .

- Halogen Position : Fluoro at position 2 (target) vs. 5 (1393441-89-8) alters steric and electronic effects in nucleophilic substitutions .

Physical and Chemical Properties

- Melting Points: Nitro-containing analogues (e.g., 2-(Benzyloxy)-1-bromo-3-nitrobenzene, CAS 688363-79-3) typically exhibit higher melting points (>100°C) due to stronger intermolecular forces, whereas non-nitro derivatives (e.g., 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene) are often liquids at room temperature .

- Stability : The nitro group in the target compound may reduce thermal stability compared to chloro- or methoxy-substituted analogues .

Biological Activity

1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene is an organic compound characterized by a complex structure featuring a benzene ring substituted with a benzyloxy group, a bromine atom, a fluorine atom, and a nitro group. This unique combination of substituents endows the compound with distinct electronic properties that may influence its biological activity. Despite limited direct studies on this specific compound, related compounds and derivatives have been explored for their potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

The molecular formula for this compound is C13H10BrFNO3. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (benzyloxy) groups affects its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing similar structural features may exhibit significant biological activities:

- Antimicrobial Activity : Several studies have reported that nitro-substituted aromatic compounds can display antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that interact with cellular components, leading to cell death or inhibition of growth.

- Anticancer Potential : Compounds with similar scaffolds have shown promise as anticancer agents. For instance, derivatives of nitroaromatic compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Anticancer Activity

A study focusing on related compounds demonstrated that certain nitroaromatic derivatives exhibited significant antiproliferative effects against breast cancer cells (MDA-MB-231). The compounds were shown to enhance caspase activity, indicating apoptosis induction at concentrations as low as 1 µM .

| Compound | Concentration (µM) | Apoptosis Induction | Caspase-3 Activity (fold increase) |

|---|---|---|---|

| Compound A | 1.0 | Morphological changes observed | 1.33 |

| Compound B | 10.0 | Significant induction | 1.57 |

Antimicrobial Studies

Research on similar nitro-substituted benzene derivatives has indicated their effectiveness against various bacterial strains, including resistant strains like Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound likely stems from the following mechanisms:

- Electrophilic Attack : The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attacks by cellular components.

- Formation of Reactive Intermediates : Reduction of the nitro group can lead to the formation of reactive species that can damage cellular macromolecules.

- Hydrogen Bonding : The benzyloxy group can participate in hydrogen bonding interactions, potentially influencing the binding affinity to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.